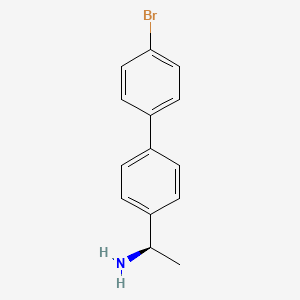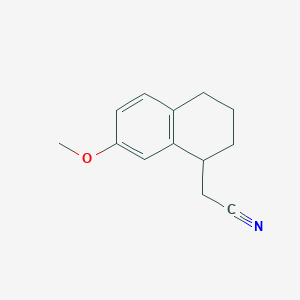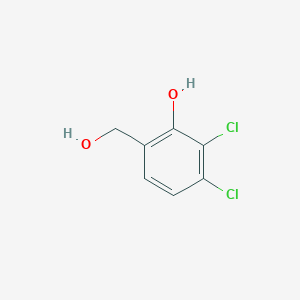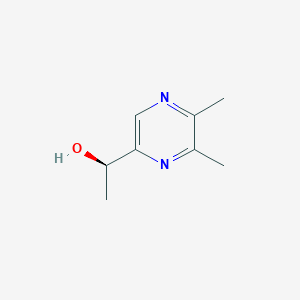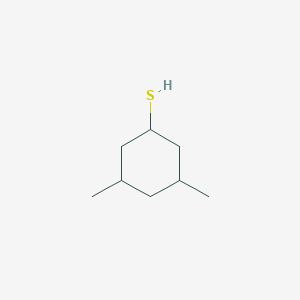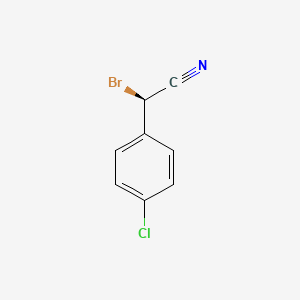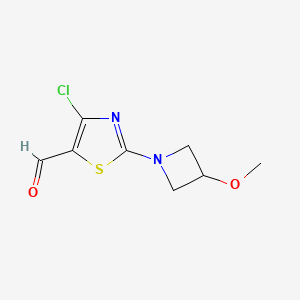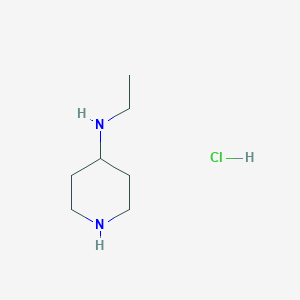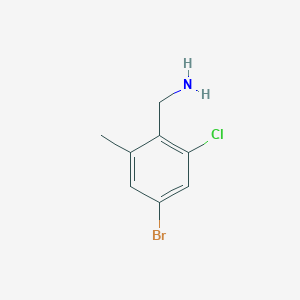
(4-Bromo-2-chloro-6-methylphenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-2-chloro-6-methylphenyl)methanamine is an organic compound with the molecular formula C8H9BrClN It is a derivative of methanamine, substituted with bromine, chlorine, and a methyl group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-chloro-6-methylphenyl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-2-chloro-6-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to the amine group through reductive amination using reagents such as sodium triacetoxyborohydride (NaBH(OAc)3) in the presence of methanamine.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Bromo-2-chloro-6-methylphenyl)methanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to remove the halogen atoms, yielding a simpler amine derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Major Products Formed:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dehalogenated amine derivatives.
Applications De Recherche Scientifique
(4-Bromo-2-chloro-6-methylphenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of (4-Bromo-2-chloro-6-methylphenyl)methanamine involves its interaction with biological targets such as enzymes or receptors. The compound’s halogenated phenyl ring allows it to bind to specific sites on proteins, potentially inhibiting their function. The exact molecular targets and pathways involved depend on the specific application and require further research to elucidate.
Comparaison Avec Des Composés Similaires
(4-Bromo-2,6-dimethylphenyl)methanamine: Similar structure but with an additional methyl group.
(4-Bromo-2-fluoro-6-methylphenyl)methanamine: Similar structure but with a fluorine atom instead of chlorine.
4-Bromo-2-chloro-6-methylphenyl chloroacetate: A related compound with a chloroacetate group instead of an amine.
Uniqueness: (4-Bromo-2-chloro-6-methylphenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H9BrClN |
|---|---|
Poids moléculaire |
234.52 g/mol |
Nom IUPAC |
(4-bromo-2-chloro-6-methylphenyl)methanamine |
InChI |
InChI=1S/C8H9BrClN/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3H,4,11H2,1H3 |
Clé InChI |
SQTMWJLIWSMTEX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1CN)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13146260.png)
